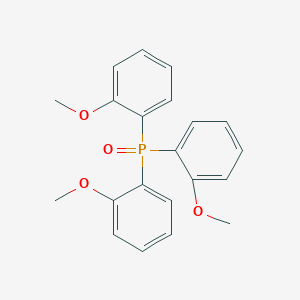

Tris(2-methoxyphenyl)phosphine oxide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

- It is also known by other names, including NSC 93545 , Tris(o-methoxyphenyl) , and Tri(o-anisyl)phosphine .

- The molecular formula is C21H21O3P , and its molar mass is 352.36 g/mol .

- Physically, it appears as a colorless to yellow or pale orange crystalline solid with a melting point of 204-208 °C .

Tris(2-methoxyphenyl)phosphine oxide: (CAS Number: 4731-65-1) is an organic phosphine compound.

准备方法

- TOMPP can be synthesized by reacting phenyl methyl ether (anisole) with phosphorus trichloride .

- Here’s the synthetic route:

- In a 2-liter reaction vessel equipped with a thermometer, mechanical stirrer, dropping funnel, and reflux condenser, connect the vessel to an inert gas source.

- Add 113 g (1.04 mol) of anisole (phenyl methyl ether) and 250 ml of methyl tert-butyl ether (MTBE).

- Deoxygenate the system and gradually add 440 ml (0.70 mol) of n-butyllithium (1.6 M in hexane) over an hour while raising the temperature to reflux (approximately 60°C).

- Maintain this temperature for 16 hours .

- Cool the reaction mixture to room temperature (GC analysis confirms >99% conversion of n-butyllithium and formation of the corresponding amount of 2-thiomethylphenyl ether).

- Gradually add a mixture of 100 ml of MTBE and 19.3 ml (31.0 g, 0.225 mol) of phosphorus trichloride at a temperature not exceeding 30°C .

- Stir the white/yellow suspension for an additional 4 hours .

- Add 30 ml of water and filter out the white precipitate.

- Wash the white solid with methanol (2 × 200 ml), filter, and dry under vacuum (1 mbar, 60°C).

- The yield is 63.4 g (80%) of fine white powder, which is >99% pure TOMPP based on 1H NMR and 31P NMR analysis .

化学反应分析

- TOMPP serves as a ligand in various catalytic reactions:

Allylic substitution: of simple alkenes.

Suzuki coupling: reactions.

Hydrogenation: of quinolines and other addition reactions.

- Common reagents include palladium catalysts and other transition metals .

科学研究应用

- TOMPP finds applications in:

Catalysis: As a ligand in palladium-catalyzed reactions.

Coordination Chemistry: It forms complexes with metals like manganese, iron, and platinum.

New Luminescent Materials: Reported for use in preparing novel copper(I) complexes with luminescent properties.

作用机制

- The exact mechanism by which TOMPP exerts its effects depends on the specific reaction or application.

- In catalytic processes, it facilitates bond formation and activation through coordination with transition metals.

相似化合物的比较

- TOMPP belongs to a class of tertiary phosphines.

- Similar compounds include Tris(2,4,6-trimethoxyphenyl)phosphine (TTMPP), which also serves as a ligand in various coupling reactions .

属性

分子式 |

C21H21O4P |

|---|---|

分子量 |

368.4 g/mol |

IUPAC 名称 |

1-bis(2-methoxyphenyl)phosphoryl-2-methoxybenzene |

InChI |

InChI=1S/C21H21O4P/c1-23-16-10-4-7-13-19(16)26(22,20-14-8-5-11-17(20)24-2)21-15-9-6-12-18(21)25-3/h4-15H,1-3H3 |

InChI 键 |

HKCUQWYESZMLMF-UHFFFAOYSA-N |

规范 SMILES |

COC1=CC=CC=C1P(=O)(C2=CC=CC=C2OC)C3=CC=CC=C3OC |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

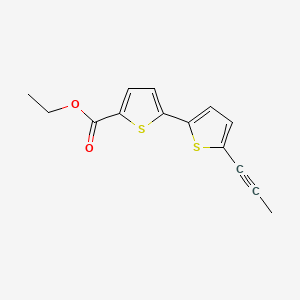

![1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-2-[(1E,3E,5Z)-5-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-5-sulfonate](/img/structure/B13134112.png)